5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, an imidazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Imidazole Ring: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The final compound is obtained by coupling the furan, imidazole, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced imidazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan, imidazole, and oxazole rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide: This compound is unique due to the presence of all three heterocyclic rings (furan, imidazole, and oxazole) in its structure.
5-(furan-2-yl)-N-[3-(2-pyridyl)propyl]-1,2-oxazole-3-carboxamide: Similar but with a pyridine ring instead of an imidazole ring.
5-(furan-2-yl)-N-[3-(2-thiazolyl)propyl]-1,2-oxazole-3-carboxamide: Similar but with a thiazole ring instead of an imidazole ring.
Uniqueness
The combination of furan, imidazole, and oxazole rings in this compound provides a unique scaffold that can interact with a wide range of biological targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(16-14-18(27-23-16)17-8-4-13-26-17)22-9-5-11-24-12-10-21-19(24)15-6-2-1-3-7-15/h1-4,6-8,10,12-14H,5,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLAYJQEPMEADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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